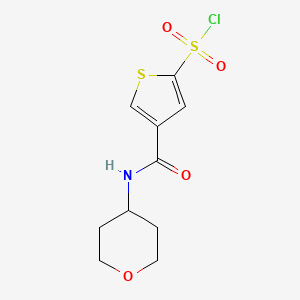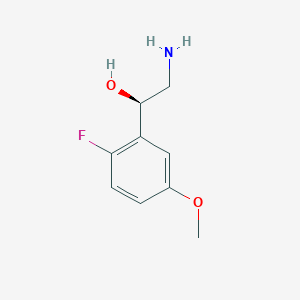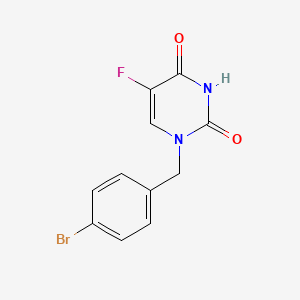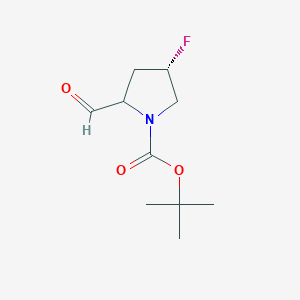
tert-Butyl (4S)-4-fluoro-2-formylpyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (4S)-4-fluoro-2-formylpyrrolidine-1-carboxylate is an organic compound that features a tert-butyl ester group, a fluorine atom, and a formyl group attached to a pyrrolidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4S)-4-fluoro-2-formylpyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or other nitrogen-containing compounds.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Formylation: The formyl group can be introduced using Vilsmeier-Haack reaction conditions, which involve the use of a formylating agent like DMF and POCl3.
tert-Butyl Ester Formation: The tert-butyl ester group can be introduced using tert-butyl alcohol and an acid catalyst such as sulfuric acid or boron trifluoride diethyl etherate
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes using microreactor technology. This approach offers advantages in terms of efficiency, scalability, and sustainability .
化学反应分析
Types of Reactions
tert-Butyl (4S)-4-fluoro-2-formylpyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrrolidine derivatives
科学研究应用
tert-Butyl (4S)-4-fluoro-2-formylpyrrolidine-1-carboxylate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of tert-Butyl (4S)-4-fluoro-2-formylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can act as an electrophile, participating in reactions with nucleophiles. The fluorine atom can influence the compound’s reactivity and stability by altering electronic properties. The tert-butyl ester group can provide steric hindrance, affecting the compound’s overall reactivity and interactions .
相似化合物的比较
Similar Compounds
tert-Butyl 4-fluoropyrrolidine-1-carboxylate: Lacks the formyl group, making it less reactive in certain chemical transformations.
tert-Butyl 2-formylpyrrolidine-1-carboxylate: Lacks the fluorine atom, resulting in different electronic properties and reactivity.
tert-Butyl (4S)-4-chloro-2-formylpyrrolidine-1-carboxylate: Contains a chlorine atom instead of fluorine, leading to different reactivity and stability .
Uniqueness
tert-Butyl (4S)-4-fluoro-2-formylpyrrolidine-1-carboxylate is unique due to the presence of both a fluorine atom and a formyl group on the pyrrolidine ring. This combination of functional groups imparts distinct electronic and steric properties, making it a valuable compound for various applications in scientific research and industry .
属性
分子式 |
C10H16FNO3 |
|---|---|
分子量 |
217.24 g/mol |
IUPAC 名称 |
tert-butyl (4S)-4-fluoro-2-formylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H16FNO3/c1-10(2,3)15-9(14)12-5-7(11)4-8(12)6-13/h6-8H,4-5H2,1-3H3/t7-,8?/m0/s1 |
InChI 键 |
PABLOPMZCFQFHB-JAMMHHFISA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1C[C@H](CC1C=O)F |
规范 SMILES |
CC(C)(C)OC(=O)N1CC(CC1C=O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


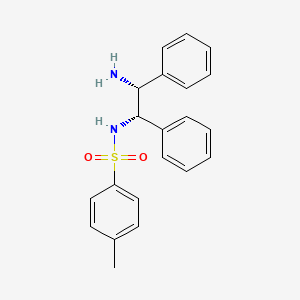

![1-[2-({[2-(Dimethylamino)ethyl]amino}methyl)-5-methoxyphenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol](/img/structure/B12842491.png)
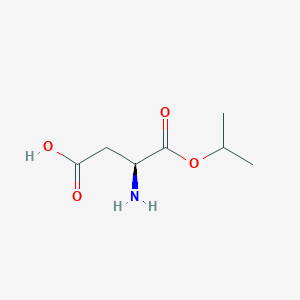

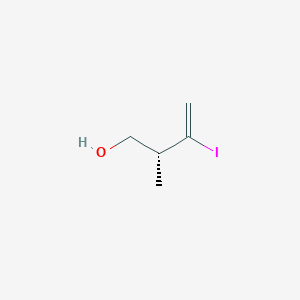
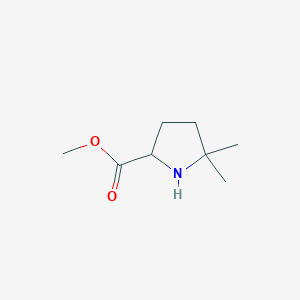
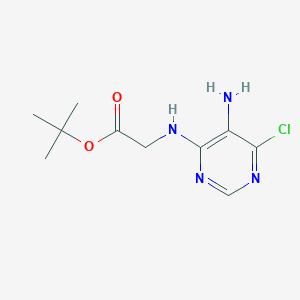
![1-([1,2,4]Triazolo[4,3-a]pyridin-8-yl)ethan-1-one](/img/structure/B12842522.png)

